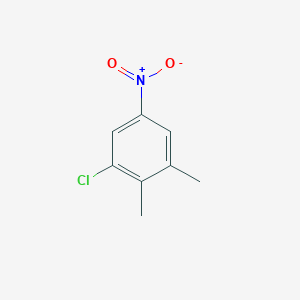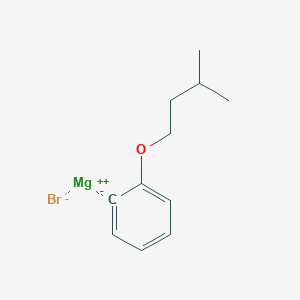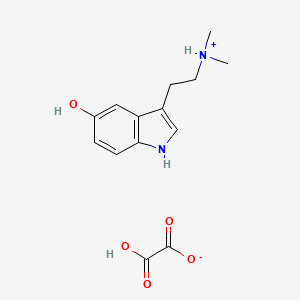
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate, also known as bufotenin bioxalate, is a naturally occurring tryptamine derivative. This compound is found in various species of plants and animals, including certain toads and mushrooms.
Méthodes De Préparation
The synthesis of 1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate typically involves several steps. One common synthetic route starts with the precursor 3-(2-(dimethylamino)ethyl)-1H-indole-5-ol. This compound can be synthesized through a series of reactions, including the alkylation of indole derivatives with dimethylaminoethyl halides. The bioxalate salt is then formed by reacting the free base with oxalic acid .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives and indole-based compounds.
Biology: Studies have explored its role in neurotransmission and its interactions with serotonin receptors.
Medicine: Research has investigated its potential therapeutic effects, including its psychoactive properties and possible use in treating mental health disorders.
Industry: It may be used in the development of new pharmaceuticals and chemical products .
Mécanisme D'action
The primary mechanism of action for 1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate involves its interaction with serotonin receptors in the brain. It acts as a potent agonist at the 5-HT2A receptor, which is associated with its psychoactive effects. Additionally, it binds to other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3. These interactions influence neurotransmission and can lead to altered perception, mood, and cognition .
Comparaison Avec Des Composés Similaires
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate is similar to other tryptamine derivatives, such as:
Psilocin: Another naturally occurring tryptamine with psychoactive properties, found in certain mushrooms.
Psilocybin: A prodrug of psilocin, also found in mushrooms, known for its psychedelic effects.
5-MeO-DMT: A potent psychoactive compound found in various plants and animals.
Compared to these compounds, this compound is unique due to its specific structure and the presence of the bioxalate salt, which may influence its solubility and bioavailability .
Propriétés
Numéro CAS |
4382-50-7 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
DYESHNNFAFXIKV-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



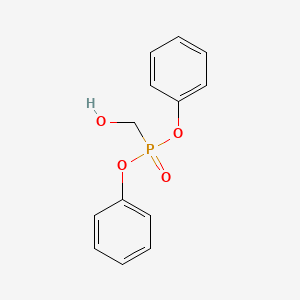
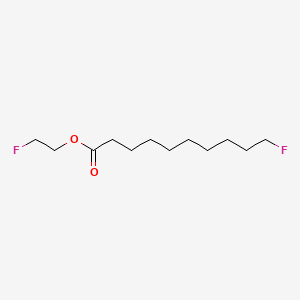
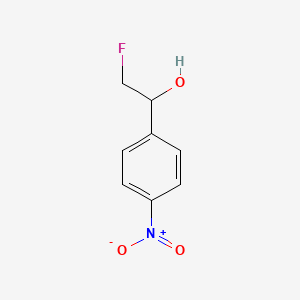
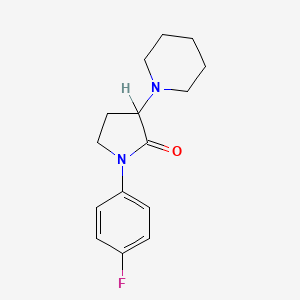
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
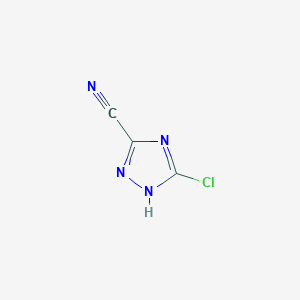
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
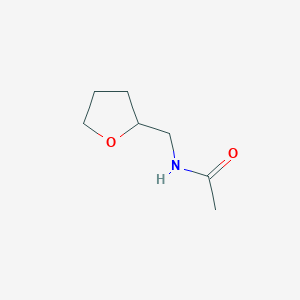
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
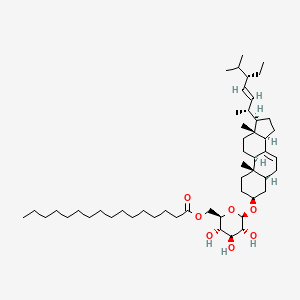
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
